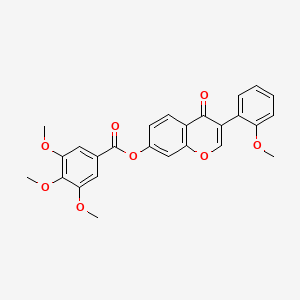

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate

Description

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic flavonoid derivative featuring a chromen-4-one core substituted at the 3-position with a 2-methoxyphenyl group and at the 7-position with a 3,4,5-trimethoxybenzoyl ester. This compound’s synthesis typically involves coupling a chromenone precursor (e.g., 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one) with 3,4,5-trimethoxybenzoyl chloride under basic conditions, as described in analogous syntheses . The trimethoxybenzoate moiety is pharmacologically significant, often associated with enhanced metabolic stability and target affinity due to its electron-rich aromatic system and steric bulk .

Properties

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c1-29-20-8-6-5-7-17(20)19-14-33-21-13-16(9-10-18(21)24(19)27)34-26(28)15-11-22(30-2)25(32-4)23(12-15)31-3/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBZUERVYWCWLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound “3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate” are currently unknown. The compound is structurally related to gallic acid and methyl gallates, which are known to interact with a variety of biological targets

Mode of Action

Given its structural similarity to gallic acid and methyl gallates, it may interact with its targets in a similar manner These compounds are known to bind to proteins and other macromolecules, altering their function.

Biochemical Pathways

Compounds related to it, such as gallic acid and methyl gallates, are known to affect a variety of biochemical pathways. They have antimicrobial, anti-inflammatory, and anticancer properties, suggesting that they may interact with pathways related to these biological processes

Biological Activity

The compound 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic derivative belonging to the class of chromenone compounds. This article explores its biological activity, focusing on its antimicrobial, anticancer, and cytotoxic properties. The compound's structure, molecular characteristics, and potential therapeutic applications will also be discussed.

- Molecular Formula: C24H18O6

- Molecular Weight: 414.39 g/mol

- CAS Number: 992387

Biological Activity Overview

Research has indicated that chromenone derivatives exhibit a range of biological activities. The specific compound has shown promise in various studies:

1. Antimicrobial Activity

A study evaluating the antimicrobial effectiveness of various chromenone derivatives found that 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Klebsiella pneumoniae | 64 |

2. Cytotoxic Activity

The cytotoxic potential of the compound was assessed using various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells, with IC50 values suggesting effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

The biological activity of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is attributed to its ability to interact with cellular targets involved in cell proliferation and apoptosis pathways. The compound may inhibit key enzymes or signaling pathways that are crucial for the survival and growth of pathogens and cancer cells.

Case Studies

- Antibacterial Study : A research team conducted an in vitro study where they treated cultures of E. coli and S. aureus with varying concentrations of the compound. The results showed a dose-dependent response in bacterial inhibition, suggesting that higher concentrations led to increased effectiveness.

- Cytotoxicity Assessment : In a study involving human cancer cell lines, the compound was tested for its ability to induce cell death. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis markers compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Chromenone Core

- 4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate (CAS 858748-99-9): This analog differs in the substituents at the chromenone core (4-methoxyphenyl at position 4 and 8-methyl group) but retains the 3,4,5-trimethoxybenzoyl ester at position 5.

- 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate: Replacing the trimethoxybenzoyl ester with a 4-methylbenzoyl group reduces steric bulk and electron density. Molecular dynamics (MD) simulations demonstrate that the trimethoxybenzoyl ester in the target compound stabilizes binding to enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAOs) through van der Waals interactions and hydrogen bonding, whereas the 4-methyl analog exhibits weaker binding affinity .

Variations in the Ester Group

- Alkyl 3,4,5-Trimethoxybenzoates (e.g., Propyl, Isopropyl, Butyl): Alkyl esters of 3,4,5-trimethoxybenzoic acid (e.g., propyl, isopropyl) show structure-activity relationships (SAR) dependent on chain length and branching. For instance, propyl 3,4,5-trimethoxybenzoate (compound 3) is 2.3× more cytotoxic against oral squamous cell carcinoma than its isopropyl counterpart (compound 4), highlighting the importance of linear alkyl chains for optimal activity . In contrast, the target compound’s chromen-7-yl ester introduces rigidity and aromaticity, which may enhance target selectivity for kinase or tubulin binding compared to flexible alkyl chains .

- Aryl 3,4,5-Trimethoxybenzoates: Derivatives like 2-methylnaphthalene 3,4,5-trimethoxybenzoate (compound 11) exhibit higher cytotoxicity than diphenyl analogs (compound 12), suggesting that fused aromatic systems (e.g., naphthalene) improve potency by enhancing planar interactions with DNA or tubulin. The target compound’s chromenone core may similarly exploit π-π interactions but with distinct spatial orientation .

Physicochemical and Pharmacokinetic Properties

- However, excessive lipophilicity (e.g., in butyl esters) can reduce aqueous solubility, necessitating formulation optimization .

- Metabolic Stability :

Methoxy groups resist oxidative metabolism, prolonging the half-life of the target compound relative to nitro- or bromo-substituted analogs (e.g., methyl 3,4,5-trimethoxy-2-nitrobenzoate) .

Data Tables

Table 2: Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Aqueous Solubility (µg/mL) |

|---|---|---|---|

| Target Compound | 476.47 | 3.8 | <10 (low) |

| Propyl 3,4,5-TMBz | 268.29 | 2.5 | 45 (moderate) |

| 4-(4-MeOPh)-8-Me-chromen-7-yl 3,4,5-TMBz | 476.47 | 3.9 | <10 (low) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.